Methyl 3-amino-2-hydroxy-5-methylbenzoate
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Overview
Description
Methyl 3-amino-2-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl ester group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-2-hydroxy-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-hydroxy-5-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: Formation of 3-amino-2-oxo-5-methylbenzoate
Reduction: Formation of 3-amino-2-hydroxy-5-methylbenzoate
Substitution: Formation of substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 3-amino-2-hydroxy-5-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxy-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Methyl 3-amino-2-hydroxy-5-methylbenzoate can be compared with other similar compounds such as:
- Methyl 2-amino-5-methylbenzoate
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 5-amino-2-methylbenzoate
These compounds share structural similarities but differ in the position and nature of substituents on the benzene ring, which can influence their chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-5-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDBTYDCQJZXAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)O)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502979 |
Source
|
Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70978-07-3 |
Source
|
Record name | Methyl 3-amino-2-hydroxy-5-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60502979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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